(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride
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Overview
Description
(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₅ClO₃S. It is known for its versatile applications in organic synthesis and as a building block in the preparation of various chemical entities. The compound features a cyclopropyl group attached to an oxane ring, which is further connected to a methanesulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of (6-Cyclopropyloxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(6-Cyclopropyloxan-2-yl)methanol+Methanesulfonyl chloride→(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to (6-Cyclopropyloxan-2-yl)methanesulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the compound into sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Methanesulfonyl chloride: Lacks the cyclopropyl and oxane groups, making it less sterically hindered.
(6-Cyclopropyloxan-2-yl)methanol: Precursor to the sulfonyl chloride derivative.
Cyclopropylmethanesulfonyl chloride: Similar structure but lacks the oxane ring.
Uniqueness: (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of both the cyclopropyl and oxane groups, which impart specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
(6-cyclopropyloxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYQHYZPOYVJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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